3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride

Catalog No.
S819927
CAS No.
1795435-43-6
M.F
C8H13ClN2O
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-...

CAS Number

1795435-43-6

Product Name

3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride

IUPAC Name

3-(aminomethyl)-1,6-dimethylpyridin-2-one;hydrochloride

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C8H12N2O.ClH/c1-6-3-4-7(5-9)8(11)10(6)2;/h3-4H,5,9H2,1-2H3;1H

InChI Key

KPRYKJICOPOEMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1C)CN.Cl

Canonical SMILES

CC1=CC=C(C(=O)N1C)CN.Cl

3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic compound characterized by a pyridine ring structure. Its chemical formula is C8H13ClN2OC_8H_{13}ClN_2O and it has a molecular weight of approximately 188.66 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, where it serves as an important intermediate in the production of more complex molecules . The presence of both amino and methyl groups in its structure allows it to participate in a variety of

  • Oxidation: This compound can be oxidized to form corresponding oxides, utilizing agents such as potassium permanganate.
  • Reduction: It can be reduced to yield various reduced forms through reagents like lithium aluminum hydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

The specific products formed from these reactions depend on the conditions and reagents used.

Research indicates that 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride exhibits biological activity by interacting with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their functionality. This mechanism allows the compound to influence various biological pathways and cellular processes, making it a subject of interest in pharmacological studies .

The synthesis of 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride can be achieved through several methods:

  • Alkylation of Ammonia: A common synthetic route involves the reaction between an alkyl halide and ammonia to produce a primary amine.
  • Industrial Production: Large-scale synthesis typically employs optimized reaction conditions to ensure high yield and purity. The choice of method often depends on factors such as cost and reagent availability .

This compound finds applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing pharmaceuticals.
  • Organic Synthesis: It is utilized in creating more complex organic compounds.
  • Biological Research: The compound is used to study biological pathways and enzyme interactions .

Studies on the interactions of 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride with biological systems suggest that it can modulate enzyme activity and influence metabolic pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological contexts .

Several compounds share structural features with 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride. These include:

  • 3-(Aminomethyl)benzoic acid hydrochloride
  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride

Uniqueness

What sets 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride apart is its specific pyridine ring structure combined with both amino and methyl groups. This unique combination allows it to engage in a broader range of

The molecular formula of 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride is C₈H₁₃ClN₂O, representing a heterocyclic compound with a pyridinone core structure [1] [2] [3]. The compound exhibits a molecular weight of 188.66 g/mol [1] [2] [3] [4], which positions it within the desirable range for pharmaceutical applications and synthetic intermediates.

The compound exists under multiple Chemical Abstracts Service (CAS) registry numbers, with 1795435-43-6 [1] [5] [6] and 1173081-96-3 [2] [4] [7] [8] being the most commonly referenced. This dual CAS number system likely reflects different registration contexts or structural interpretations, though both refer to the same chemical entity. The MDL number MFCD09053337 [2] [4] [7] provides additional database identification.

The International Union of Pure and Applied Chemistry (IUPAC) name is 3-(aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride [1] [2]. Alternative synonyms include 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride [2] [4] and (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methanaminium chloride [2], highlighting the compound's tautomeric nature and ionic character in the hydrochloride salt form.

The molecular composition reveals eight carbon atoms forming the heterocyclic framework and methyl substituents, thirteen hydrogen atoms distributed across the ring system and substituents, one chlorine atom from the hydrochloride salt, two nitrogen atoms comprising the pyridine nitrogen and the aminomethyl group, and one oxygen atom in the carbonyl functionality [1] [2] [3].

Melting Point, Boiling Point, and Thermal Stability

The thermal properties of 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride demonstrate significant thermal stability characteristics. The compound exhibits a melting point range of 312-315°C [10] [12], indicating substantial thermal stability typical of heterocyclic hydrochloride salts.

This relatively high melting point suggests strong intermolecular interactions in the solid state, likely involving hydrogen bonding between the hydrochloride salt and the organic component, as well as π-π stacking interactions between the aromatic pyridinone rings [10]. The narrow melting point range (3°C) indicates good purity and structural consistency of the crystalline material.

The boiling point of the compound has not been extensively reported in the literature, which is common for ionic compounds that tend to decompose before reaching their theoretical boiling points [13]. The absence of reported boiling point data suggests that the compound likely undergoes thermal decomposition at elevated temperatures rather than clean vaporization.

Regarding thermal stability, the compound demonstrates stability under inert atmospheric conditions at room temperature [10] . Storage recommendations specify maintenance under inert atmosphere conditions at room temperature [10], suggesting sensitivity to moisture or oxidative conditions rather than thermal instability per se.

The thermal decomposition pathway has not been extensively characterized, but the presence of the hydrochloride salt suggests that hydrogen chloride gas may be evolved during thermal decomposition, a common behavior for organic hydrochlorides [10]. This thermal behavior is consistent with other pyridinone derivatives and aminomethyl-containing compounds.

Solubility Profile in Various Solvents

The solubility characteristics of 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride are significantly enhanced by its hydrochloride salt form compared to the free base. The ionic nature of the hydrochloride salt dramatically improves solubility in polar solvents while maintaining the compound's structural integrity [14] [15].

Aqueous Solubility: The hydrochloride salt form enhances water solubility substantially compared to the free base form [14] [15]. This improvement results from the ionic character of the salt, which facilitates hydration through ion-dipole interactions with water molecules. The presence of both the protonated aminomethyl group and the chloride counterion creates multiple sites for hydrogen bonding with water [14] [15].

Organic Solvent Solubility: The compound demonstrates good solubility in polar organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol [16] [17]. These solvents can accommodate both the ionic character of the hydrochloride salt and the organic nature of the pyridinone core through dipole-dipole interactions and hydrogen bonding [16] [17].

Solvent-Specific Behavior: In DMSO and DMF, the compound shows excellent solubility due to the high dielectric constants of these solvents, which stabilize ionic species [16] [17]. Ethanol provides moderate solubility through its ability to form hydrogen bonds with both the amino group and the chloride ion [17].

The solubility enhancement provided by the hydrochloride salt formation is particularly important for pharmaceutical applications, where aqueous solubility often determines bioavailability and formulation feasibility [14] [15]. The improved solubility profile makes this compound suitable for various synthetic applications and potential biological studies.

Spectroscopic Characteristics (UV-Vis, IR, NMR, MS)

The spectroscopic properties of 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride provide comprehensive structural confirmation and analytical characterization capabilities across multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum displays characteristic signals for the pyridinone ring system and substituents [18] [19]. Key resonances include aromatic protons from the pyridinone ring appearing in the 5.8-7.3 ppm region, the aminomethyl CH₂ group typically observed around 4.2 ppm, and the N-methyl groups appearing as singlets around 2.1-2.2 ppm [18] [19]. The NH protons from the protonated aminomethyl group may appear as broad signals due to rapid exchange with the solvent [18] [19].

The ¹³C NMR spectrum reveals the carbonyl carbon from the pyridinone ring appearing around 163-165 ppm, aromatic carbons in the 105-150 ppm range, and aliphatic carbons from the methyl substituents and aminomethyl group in the 18-46 ppm region [18] [19]. The chemical shifts are consistent with the expected electronic environment of each carbon atom in the molecule [18] [19].

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands including a strong carbonyl stretch (C=O) around 1640-1650 cm⁻¹ typical of pyridinone derivatives [18] [19]. N-H stretching vibrations from the protonated aminomethyl group appear in the 3000-3300 cm⁻¹ region, while aromatic C=C stretches are observed around 1500-1600 cm⁻¹ [18] [19]. The hydrochloride salt may contribute additional N-H stretching bands due to the ionic interaction [18] [19].

Mass Spectrometry (MS): Mass spectrometric analysis provides molecular ion peaks consistent with the expected molecular weight of 188.66 g/mol [18] [19]. The fragmentation pattern typically shows loss of the chloride ion, resulting in the protonated molecular ion of the free base. Additional fragmentation may involve loss of the aminomethyl group or methyl substituents [18] [19].

Ultraviolet-Visible (UV-Vis) Spectroscopy: While specific UV-Vis data for this compound is limited in the literature, pyridinone derivatives typically exhibit absorption maxima in the 230-280 nm range due to π-π* transitions in the aromatic ring system [18] [19]. The extended conjugation in the pyridinone ring contributes to these characteristic absorption patterns [18] [19].

Acid-Base Properties and pKa Values

The acid-base properties of 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride are governed by the presence of both basic and potentially acidic functional groups within the molecule. The compound exists as a hydrochloride salt, indicating that the aminomethyl group serves as the primary basic site.

Basic Properties: The aminomethyl group (-CH₂NH₂) represents the primary basic center in the molecule, with the nitrogen atom possessing a lone pair of electrons capable of accepting protons [20]. In the hydrochloride salt form, this amino group is protonated to form -CH₂NH₃⁺, creating the cationic species balanced by the chloride counterion [20].

pKa Considerations: While specific pKa values for this exact compound are not extensively reported in the literature, related pyridinone derivatives typically exhibit pKa values in the range of 8-12 for amino substituents [20]. The 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one free base has a reported pKa of approximately 12.40±0.10 [20], indicating strong basicity of the amino group.

The pKa value is influenced by several structural factors including the electron-withdrawing effect of the pyridinone carbonyl group, which can reduce the basicity of the amino group compared to simple aliphatic amines [20]. The methyl substituents at positions 1 and 6 provide modest electron-donating effects that may partially counteract this influence [20].

pH-Dependent Behavior: The compound's ionization state varies significantly with pH. At physiological pH (7.4), the aminomethyl group remains largely protonated, maintaining the ionic character of the hydrochloride salt [20]. At higher pH values approaching the pKa, deprotonation occurs, potentially leading to precipitation of the less soluble free base form [20].

Implications for Formulation: The acid-base properties directly impact formulation strategies, with the hydrochloride salt form providing optimal stability and solubility in aqueous systems at physiological pH [20]. The ionic character facilitates dissolution and prevents precipitation under normal storage and handling conditions [20].

Crystallographic Data and Solid-State Structure

The solid-state structure of 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride reveals important insights into its molecular packing, intermolecular interactions, and physical properties. While specific single-crystal X-ray diffraction data for this exact compound is limited in the literature, structural analysis of related pyridinone hydrochlorides provides valuable comparative information.

Crystal System and Space Group: Based on related pyridinone hydrochloride structures, the compound likely crystallizes in a centrosymmetric space group, potentially monoclinic or triclinic, which are common for organic hydrochloride salts [21] [22] [23]. The presence of the hydrochloride salt introduces ionic interactions that significantly influence the crystal packing arrangement [21] [22] [23].

Molecular Conformation: The pyridinone ring system adopts a planar conformation typical of aromatic heterocycles, with the carbonyl group coplanar with the ring to maximize conjugation [21] [22] [23]. The aminomethyl substituent at position 3 likely adopts a conformation that minimizes steric interactions with the ring system while optimizing hydrogen bonding opportunities [21] [22] [23].

Intermolecular Interactions: The crystal structure is stabilized by multiple types of intermolecular interactions including N-H⋯Cl⁻ hydrogen bonds between the protonated aminomethyl group and chloride anions, N-H⋯O hydrogen bonds involving the carbonyl oxygen, and potential π-π stacking interactions between pyridinone rings [21] [22] [23]. These interactions create a three-dimensional network that contributes to the compound's thermal stability and high melting point [21] [22] [23].

Hydrogen Bonding Network: The hydrochloride salt formation creates extensive hydrogen bonding networks typical of organic ammonium chlorides. The protonated aminomethyl group serves as a hydrogen bond donor to the chloride anion, while the carbonyl oxygen can act as a hydrogen bond acceptor [21] [22] [23]. This hydrogen bonding network significantly influences the compound's physical properties including melting point, solubility, and stability [21] [22] [23].

Packing Efficiency: The ionic character of the hydrochloride salt typically results in efficient crystal packing with relatively high density compared to neutral organic compounds. The combination of ionic interactions and hydrogen bonding creates a stable crystal lattice that accounts for the compound's high melting point and thermal stability [21] [22] [23].

Dates

Last modified: 08-16-2023

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